molecular formula C6H10O2 B1310601 2-(Hydroxymethyl)cyclopentanone CAS No. 20618-42-2

2-(Hydroxymethyl)cyclopentanone

Cat. No. B1310601
CAS RN: 20618-42-2
M. Wt: 114.14 g/mol
InChI Key: VUFAQJGFNIATIT-UHFFFAOYSA-N
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Description

Cyclopentanones are a class of compounds that have garnered significant interest due to their utility in various industrial applications, including as platform chemicals for syntheses and as intermediates in the production of pharmaceuticals and fragrances. The compound 2-(Hydroxymethyl)cyclopentanone is a derivative of cyclopentanone, which features a hydroxymethyl group at the second position of the cyclopentanone ring.

Synthesis Analysis

The synthesis of chiral 3,4-disubstituted cyclopentanones has been achieved through a series of reactions, including an asymmetric Mo-catalyzed alkylation and a Cu-catalyzed intramolecular diastereoselective cyclopropanation. The final product, a trans-3-hydroxymethyl-4-(3-fluorophenyl)cyclopentanone, was obtained through a one-pot process involving ring-opening, deprotection, hydrolysis, and decarboxylation steps . Additionally, a one-pot synthesis of 2,2-bis-(4-hydroxyphenyl)-cyclopentanone was reported, resulting from a reductive coupling reaction facilitated by the presence of catechol and a hydroxy group on benzophenone .

Molecular Structure Analysis

The molecular structure of cyclopentanone derivatives can be complex, with the potential for multiple stereocenters and substituents. For instance, the synthesis of 2,2-bis-(4-hydroxyphenyl)-cyclopentanone involved the formation of a quinonemethide intermediate, which underwent a pinacol-type rearrangement . The structure of 2-[[tris(hydroxymethyl)methyl]aminomethylene]cyclohexa-3,5-dien-1(2H)-one and its derivatives revealed a keto-amine tautomeric form with strong intramolecular N-H...O hydrogen bonding .

Chemical Reactions Analysis

Cyclopentanones can undergo various chemical reactions, including hydrous pyrolysis, which has been shown to produce cyclopentanones and 2-cyclopenten-1-ones as major products from organic-rich shales . The anti-bacterial and cytotoxic activities of 4-hydroxy-2-cyclopentenone have been attributed to its ability to inhibit bacterial growth and leukemia cells . Furthermore, the bio-antimutagenic activity of synthesized 2-(2-hydroxyalkylidene)cyclopentanones was found to increase with the length of the 2-hydroxyalkylidene group .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentanone derivatives are influenced by their molecular structure and substituents. For example, the presence of a hydroxymethyl group can affect the compound's solubility, boiling point, and reactivity. The enzymatic hydrolysis of 2,2-bis(acetoxymethyl)cyclopentanone using biocatalysts demonstrated the potential for asymmetric induction at the quaternary carbon center, which is crucial for the synthesis of complex molecules like (-)-malyngolide . Additionally, the reversible intramolecular Dieckmann-type condensation of a levoglucosenone-derived cyclopentanone derivative highlighted the dynamic behavior of these compounds under different conditions10.

Scientific Research Applications

1. Biomass Conversion and Biorefinery Applications

2-(Hydroxymethyl)cyclopentanone is a derivative of cyclopentanone, which is significantly studied in the context of biomass conversion. Cyclopentanone derivatives are obtained through the catalytic transformation of biomass-derived furfurals, such as furfural (FF) and 5-(hydroxymethyl)furfural (HMF). This process involves hydrogenative ring rearrangement under catalytic hydrogenation conditions. These derivatives, including 2-(Hydroxymethyl)cyclopentanone, are pivotal intermediates in synthesizing compounds with commercial applications, contributing to scalable and environmentally friendly biorefinery approaches (Dutta & Bhat, 2021).

2. Organic Synthesis and Pharmaceutical Applications

Cyclopentanone derivatives, including structures akin to 2-(Hydroxymethyl)cyclopentanone, are used in organic syntheses. They serve as scaffolds in the production of various synthetic compounds, some of which have demonstrated antimycobacterial activity. These compounds are isolated from endophytic fungi and have potential applications in pharmaceuticals (Chomcheon et al., 2006).

3. Fuel Production

Cyclopentanone and its derivatives, such as 2-(Hydroxymethyl)cyclopentanone, are used in the synthesis of fuel precursors. The transformation of biomass-derived compounds into cyclopentanone, followed by further reactions like aldol-condensation, leads to the production of fuel intermediates. This process is critical in developing renewable energy sources and contributes to the sustainable production of diesel or jet fuels (Hronec et al., 2014).

4. Fragrance Industry

Cyclopentanone derivatives are also relevant in the fragrance industry. While not directly mentioning 2-(Hydroxymethyl)cyclopentanone, studies on similar compounds like 2-hexylidene cyclopentanone and 2-hexylcyclopentanone provide insights into the use of these derivatives in fragrance formulations. These studies encompass toxicological and dermatological assessments, highlighting their safety and applicability in fragrance products (Scognamiglio et al., 2012).

Safety And Hazards

The safety data sheet for cyclopentanone, a related compound, indicates that it is flammable and can cause skin and eye irritation . It may also cause respiratory irritation and could be harmful if swallowed, inhaled, or absorbed through the skin .

Future Directions

Research on the transformation of biomass-derived furfurals to cyclopentanones, including 2-(Hydroxymethyl)cyclopentanone, is ongoing . The aim is to improve the scalability, selectivity, environmental footprint, and cost competitiveness of the process . This research could lead to the development of efficient, inexpensive, and recyclable heterogeneous catalysts .

properties

IUPAC Name

2-(hydroxymethyl)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-4-5-2-1-3-6(5)8/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFAQJGFNIATIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454878
Record name 2-(Hydroxymethyl)cyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)cyclopentanone

CAS RN

20618-42-2
Record name 2-(Hydroxymethyl)cyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
M Ohba, T Haneishi, T Fujii - Chemical and pharmaceutical bulletin, 1996 - jstage.jst.go.jp
Synthesis of (i)-(4am, 6a, 7a, 7aat)-hexahydro-6—hydroxy-7—methyleyclopenta [c] pyran-3 (1H)—one [(i)—1] has been achieved through an 8-step route starting from 6, 7-…
Number of citations: 4 www.jstage.jst.go.jp
A Paju, T Kanger, T Pehk, M Lopp - Tetrahedron, 2002 - Elsevier
A direct α-hydroxylation of racemic 2-hydroxymethyl ketones with the Sharpless epoxidation catalyst resulted in α,β-dihydroxy ketones in high ee (up to 97%) and in moderate to good …
Number of citations: 24 www.sciencedirect.com
ME Jung, LM Speltz - Journal of the American Chemical Society, 1976 - ACS Publications
The oxidation of the bistrityl ether 5a under conditions iden-tical with those for 2a afforded thedesired keto alcohol 6, 4-hydroxymethylcyclohexanone, in79% isolatedyield. The …
Number of citations: 64 pubs.acs.org
J Lin, JT Welch - Tetrahedron letters, 1998 - Elsevier
The Stereoselective Construction of Fluoroalkenoates Via the Peterson Olefination Reaction Using tert-Butyl ct-fluoro-ct-(trialk Page 1 TETRAHEDRON LETTERS Tetrahedron Letters …
Number of citations: 48 www.sciencedirect.com
RH Gimi - 1995 - elibrary.ru
The first chapter deals with the Peterson olefination reaction as a new method for the construction of functionalized fluoroolefins. The Peterson reaction of 2, 4, 6-trimethylphenyl $\alpha …
Number of citations: 0 elibrary.ru
BL De Corte - 1993 - elibrary.ru
The first chapter deals with the Peterson olefination reaction of trimethylphenyl $\alpha $-fluoro-$\alpha $-(trimethylsilyl) acetate. The selectivity of the base-catalyzed Peterson …
Number of citations: 0 elibrary.ru
BA Wexler, BH Toder, G Minaskanian… - The Journal of Organic …, 1982 - ACS Publications
Efficient regiocontrolled synthesis of sarkomycin and homosarkomycin Page 1 J. Org. Chem. 47, 3333-3335 3333 1020, 1000, 900, 850 cm"1; NMR (CDClg) 5 0.90 (t, 3 H, CHgCHg), …
Number of citations: 39 pubs.acs.org
M OHBA, T HANEISHI, T FUJII - Chemical and pharmaceutical …, 1995 - jstage.jst.go.jp
Formal syntheses of (i)—boschnialactone (5) and three cyclopentano-monoterpene lactones [ie,(i)-iridomyrmecin (6),(i)—is0iridomyrmecin (7), and (i)-allodolicholactone (8)] have been …
Number of citations: 14 www.jstage.jst.go.jp
M OHBA, T HANEISHI, T FUJII - Chart - core.ac.uk
Formal syntheses of (+)-boschnialactone (5) and three cyclopentano-monoterpene lactones [ie,(t)-iridomyrmecin (6),(+)-isoiridomyrmecin (7), and (t)-allodolicholactone (8)] have been …
Number of citations: 2 core.ac.uk
VL Novikov, OP Shestak - Russian Chemical Bulletin, 2012 - Springer
… hydroxycyclopentanone (2), 2 acetyl 2 hydroxymethyl cyclopentanone (3), dimeric 1,3 diketone (4), epoxy de rivative (5), 2 acetoxycyclopentanone (6), glutaric an hydride (7),  …
Number of citations: 8 link.springer.com

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